3-[N-(3,5-dimethylphenyl)4-bromobenzenesulfonamido]propanoic acid
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Overview
Description
Preparation Methods
The synthesis of 3-[N-(3,5-dimethylphenyl)4-bromobenzenesulfonamido]propanoic acid typically involves the reaction of 3,5-dimethylaniline with 4-bromobenzenesulfonyl chloride to form the intermediate sulfonamide. This intermediate is then reacted with acrylonitrile under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions .
Chemical Reactions Analysis
3-[N-(3,5-dimethylphenyl)4-bromobenzenesulfonamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
3-[N-(3,5-dimethylphenyl)4-bromobenzenesulfonamido]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[N-(3,5-dimethylphenyl)4-bromobenzenesulfonamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar compounds to 3-[N-(3,5-dimethylphenyl)4-bromobenzenesulfonamido]propanoic acid include:
3-[N-(3,5-dimethylphenyl)4-chlorobenzenesulfonamido]propanoic acid: Similar structure but with a chlorine atom instead of bromine.
3-[N-(3,5-dimethylphenyl)4-fluorobenzenesulfonamido]propanoic acid: Similar structure but with a fluorine atom instead of bromine.
3-[N-(3,5-dimethylphenyl)4-iodobenzenesulfonamido]propanoic acid: Similar structure but with an iodine atom instead of bromine.
These compounds share similar chemical properties but differ in their reactivity and interactions due to the different halogen atoms present.
Properties
IUPAC Name |
3-(N-(4-bromophenyl)sulfonyl-3,5-dimethylanilino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S/c1-12-9-13(2)11-15(10-12)19(8-7-17(20)21)24(22,23)16-5-3-14(18)4-6-16/h3-6,9-11H,7-8H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGBCSKQSKPVAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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